molecular formula C8H10ClNO B13607056 O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine

O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine

Cat. No.: B13607056
M. Wt: 171.62 g/mol
InChI Key: ISGLVUBUPDHKFE-UHFFFAOYSA-N
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Description

O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH-OH group, which makes them versatile intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine can be achieved through several methods. One common approach involves the O-alkylation of hydroxylamines. For instance, the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection, can yield O-substituted hydroxylamines . Another method includes the arylation of N-hydroxyphthalimide and N-hydroxysuccinimide with diaryliodonium salts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides offers a broad substrate scope and short reaction times .

Chemical Reactions Analysis

Types of Reactions

O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oximes or nitroso compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oximes, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilicity allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine: A simpler compound with similar reactivity but lacking the aryl substitution.

    N-hydroxyphthalimide: Used in similar synthetic applications but with different reactivity due to the phthalimide group.

    N-hydroxysuccinimide: Another related compound used in organic synthesis with distinct properties.

Uniqueness

O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine is unique due to its specific aryl substitution, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized synthetic applications where other hydroxylamines may not be as effective .

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H10ClNO/c1-6-3-2-4-7(5-11-10)8(6)9/h2-4H,5,10H2,1H3

InChI Key

ISGLVUBUPDHKFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CON)Cl

Origin of Product

United States

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